molecular formula C16H25N3O3 B2824318 3-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 1208727-17-6

3-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B2824318
CAS No.: 1208727-17-6
M. Wt: 307.394
InChI Key: KUWSWMGJTKMLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methylpiperidine with an appropriate diazaspirodecane derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the spiro linkage and the incorporation of the ketone group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The piperidine ring and the diazaspirodecane core can interact with various enzymes and receptors, modulating their activity. The ketone group may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: shares similarities with other spiro compounds and piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features. The presence of both a spiro linkage and a piperidine ring, along with a ketone functional group, provides a versatile platform for chemical modifications and applications. This combination of features is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-12-6-5-9-18(10-12)13(20)11-19-14(21)16(17-15(19)22)7-3-2-4-8-16/h12H,2-11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWSWMGJTKMLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CN2C(=O)C3(CCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.